molecular formula C26H30N2O8 B122176 Vincosamide CAS No. 23141-27-7

Vincosamide

Cat. No.: B122176
CAS No.: 23141-27-7
M. Wt: 498.5 g/mol
InChI Key: LBRPLJCNRZUXLS-AZVRXDBZSA-N
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Description

Vincosamide is a monoterpenoid indole alkaloid.
This compound is a natural product found in Uncaria rhynchophylla, Sinoadina racemosa, and other organisms with data available.

Scientific Research Applications

Anti-Cancer Properties

  • Vincosamide's Role in Hepatocellular Carcinoma : this compound, first identified in Psychotria leiocarpa, shows promise as an anti-cancer agent, particularly against hepatocellular carcinoma (HCC). It inhibits proliferation, migration, invasion, and promotes apoptosis of HCC cells in a dose-dependent manner. Moreover, it disrupts mitochondrial morphology and suppresses growth in animal models. Molecular mechanisms involve activating caspase-3, promoting PTEN expression, and inhibiting the phosphorylation of AKT and mTOR. This suggests this compound's potential as a chemotherapy agent for HCC patients (Zhu et al., 2022).

Anti-Inflammatory and Anticholinesterase Effects

  • This compound in Reducing Inflammation : Extracts from Psychotria leiocarpa, containing this compound, have shown significant anti-inflammatory and anticholinesterase effects in rodents. This supports the traditional use of these species in folk medicine for inflammatory diseases. The compound also exhibits inhibitory effects on acetylcholinesterase in brain structures, with molecular docking simulations corroborating its activity (Formagio et al., 2019).

Mechanism of Action

Target of Action

Vincosamide, a bioactive alkaloid, is primarily known for its anti-inflammatory effects and activity against cholinesterase . It has been identified as a key active component of the plant Psychotria leiocarpa .

Mode of Action

It has been observed to inhibit the proliferation, migration, and invasion of hcc cells, while promoting apoptosis . This suggests that this compound interacts with cellular targets to disrupt normal cell functions and induce programmed cell death.

Biochemical Pathways

This compound appears to affect multiple biochemical pathways. It has been shown to activate caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Additionally, it promotes the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibits the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . These actions suggest that this compound may interfere with the PI3K/AKT signaling pathway, which plays a crucial role in regulating cell survival and growth .

Pharmacokinetics

The related compound lacosamide has a terminal half-life of approximately 13-16 hours . It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

This compound has been observed to have a dose-dependent effect on HCC cells, inhibiting their proliferation, migration, and invasion, while promoting apoptosis . It also suppresses the expression of several growth- and metastasis-related factors, such as Src, Ras, MMP9, EpCAM, and CXCR4 . Furthermore, it has been shown to inhibit the expression of cancer stem cell markers CD133 and CD44 in HCC cells .

Biochemical Analysis

Biochemical Properties

Vincosamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a molecular function of antioxidant, anti-inflammation, and anti-apoptosis . These properties allow this compound to interact with biomolecules in a way that improves cardiac contractility and protects cardiac structural integrity from damage .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, at a dose of 10 - 80 µg/mL, this compound inhibited the proliferation, migration, invasion and promoted apoptosis of Hepatocellular Carcinoma (HCC) cells in a dose-dependent manner . It also had a low cytotoxicity effect on normal liver cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It plays a role in activating caspase-3, promoting the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibiting the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . This compound also suppresses the expression of CXCR4, Src, MMP9, EpCAM, Ras, Oct4 and cancer stem cell “stemness markers” CD133 and CD44 in HCC cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, treatments with MeJa, AgNO3, and PEG significantly inhibited the photosynthetic pathway and promoted carbon metabolism and secondary metabolic pathways . The Camptothecin (CPT) levels increased by 78.6, 73.3, and 50.0% in the MeJa, AgNO3, and PEG treatment groups, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study using specific alkaloid from Moringa oleifera Lam. leaves, N,α-L-rhamnopyranosyl this compound, for the pretreatment of ISO-induced cardiotoxicity in rat models with a dose of 40 mg/kg BW orally for 7 days showed inhibition of the ST-segment elevation, normal heart rate, and decrease of necrotic cells of cardiac muscle .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to interact with CYP3A4, one of the most important members of the metabolic enzyme family involved in the metabolism of half of the drugs used today .

Properties

IUPAC Name

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRPLJCNRZUXLS-AZVRXDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316670
Record name Vincoside lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23141-27-7
Record name Vincoside lactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23141-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincoside lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincosamide
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Vincosamide
Reactant of Route 3
Vincosamide
Reactant of Route 4
Vincosamide
Reactant of Route 5
Vincosamide
Reactant of Route 6
Vincosamide

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